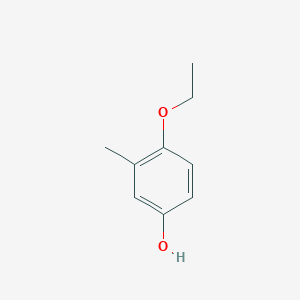

4-Ethoxy-3-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethoxy-3-methylphenol is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, characterized by an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-methylphenol can be synthesized through several methods. One common approach involves the ethylation of 3-methylphenol (m-cresol) using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-Ethoxy-3-methylphenol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as an antioxidant and anti-inflammatory agent.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methylphenol involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also modulate enzyme activity, affecting pathways involved in inflammation and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenol: Similar in structure but with a methoxy group instead of an ethoxy group.

3-Methylphenol: Lacks the ethoxy group, making it less versatile in certain reactions.

4-Ethylphenol: Contains an ethyl group instead of an ethoxy group, affecting its reactivity.

Uniqueness

4-Ethoxy-3-methylphenol’s unique combination of ethoxy and methyl groups provides distinct chemical properties, making it valuable in specific synthetic and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its significance in research and industry.

Biological Activity

4-Ethoxy-3-methylphenol, a compound with the molecular formula C₉H₁₂O₂, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by an ethoxy group attached to a methyl-substituted phenolic ring. This structure contributes to its reactivity and biological activity. The compound exhibits several key properties:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that it may disrupt microbial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects.

- Anti-inflammatory Effects : The compound can modulate enzyme activity involved in inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Biological Activities

The following table summarizes the various biological activities of this compound as reported in scientific literature:

| Biological Activity | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Neuroprotective | Potential protective effects against neurodegeneration |

Case Studies and Research Findings

-

Antioxidant Potential :

A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant capabilities. The compound's ability to donate hydrogen atoms to free radicals was highlighted as a key mechanism. -

Antimicrobial Activity :

In a series of experiments, this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL. -

Neuroprotective Effects :

Research focusing on neurodegenerative diseases has shown that this compound may alleviate endoplasmic reticulum stress-induced neuronal cell death. This suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-ethoxy-3-methylphenol |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3 |

InChI Key |

MUUJEULDJUAEAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.